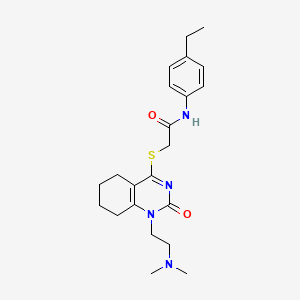

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide

説明

This compound features a hexahydroquinazolinone core fused with a thioether-linked acetamide moiety. The dimethylaminoethyl substituent introduces basicity, which may enhance solubility and blood-brain barrier penetration. The 4-ethylphenyl group contributes to lipophilicity, influencing pharmacokinetic properties such as tissue distribution and metabolic stability.

特性

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2S/c1-4-16-9-11-17(12-10-16)23-20(27)15-29-21-18-7-5-6-8-19(18)26(22(28)24-21)14-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANQCHMITDNUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule with significant potential in pharmacological applications. Its structure includes a quinazolinone core, which is associated with various biological activities including kinase inhibition and anti-cancer properties. This article delves into the biological activity of this compound, presenting research findings and data that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 457.6 g/mol. The structure features several functional groups that contribute to its biological effects:

| Property | Value |

|---|---|

| Molecular Formula | C22H27N5O2S |

| Molecular Weight | 457.6 g/mol |

| Functional Groups | Thioether, Amide |

| Core Structure | Quinazolinone |

1. Kinase Inhibition

Research indicates that compounds with a quinazolinone core often exhibit kinase inhibitory activity. This compound has been noted for its potential to inhibit various kinases involved in signaling pathways that regulate cell proliferation and survival. The presence of the dimethylamino group enhances its interaction with biological targets, potentially increasing its efficacy as a kinase inhibitor.

2. Anti-Cancer Properties

Studies have shown that derivatives of quinazolinones can exhibit anti-cancer properties by inhibiting matrix metalloproteinases (MMPs), which are critical in tumor invasion and metastasis. The compound's ability to disrupt MMP interactions may reduce cancer cell migration and proliferation .

Case Study: Inhibition of MMP Activity

In a study involving COS-1 cells treated with the compound at concentrations up to 50 μM, significant inhibition of MMP activity was observed. This was evidenced by reduced cell migration in assays designed to measure invasive potential .

3. Cytotoxicity Assessment

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In one study, the compound was evaluated for acute cytotoxicity using various cell lines. Results indicated minimal cytotoxic effects at concentrations below 100 μM, suggesting a favorable safety profile for further development .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- The thioether linkage appears to enhance binding affinity to target proteins.

- The dimethylamino group significantly contributes to the compound's overall pharmacological profile by facilitating interactions with biological receptors.

科学的研究の応用

Research indicates that compounds derived from quinazolinone structures exhibit a variety of biological activities. The following sections detail some of the notable applications of this compound.

Antitumor Activity

Several studies have highlighted the antitumor properties of quinazolinone derivatives. For instance:

- In vitro Studies : Derivatives have shown the ability to inhibit the proliferation of various cancer cell lines. Amino-substituted derivatives have demonstrated enhanced potency against leukemia cells in murine models (Sami et al., 1995).

| Compound | Activity | Reference |

|---|---|---|

| 1a | Antitumor | Sami et al., 1995 |

| 3c | Inhibition of cell migration | PMC5697452 |

The mechanisms through which this compound exerts its effects include:

- Kinase Inhibition : The quinazolinone core is known for its role in inhibiting kinases, which are critical in signaling pathways related to cell growth and survival.

- Matrix Metalloproteinase Inhibition : Related compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This inhibition can reduce cell migration and angiogenesis in cancer models.

Cell Migration Studies

A study evaluating the effect of this compound on HT1080 fibrosarcoma cells indicated that treatment significantly reduced cell migration compared to control groups. This suggests potential utility in preventing metastasis during cancer therapy.

Angiogenesis Assay

In a chorioallantoic membrane (CAM) assay designed to assess angiogenic potential, treatment with the compound resulted in decreased neovascularization compared to untreated controls. This highlights its potential role in inhibiting tumor-associated blood vessel formation.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) is crucial for developing therapeutic applications. Interaction studies are essential for elucidating these aspects:

- Absorption and Distribution : Investigating how the compound is absorbed into the bloodstream and distributed throughout the body.

- Metabolism : Understanding how the body metabolizes the compound can provide insights into its duration of action and efficacy.

- Excretion : Evaluating how the compound is eliminated from the body helps determine dosing regimens.

類似化合物との比較

Structural Analogues

2.1.1 Quinazolinone-Based Compounds

- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, ): Core Structure: Aromatic quinazolinone with 2,4-dioxo groups. Substituents: 2,4-Dichlorophenylmethyl enhances lipophilicity and electron-withdrawing effects. Key Differences: Lacks the hexahydro ring and thioether linkage, reducing conformational flexibility compared to the target compound. Biological Activity: Demonstrated anticonvulsant activity in preclinical models .

Acetamide Derivatives with Heterocyclic Moieties

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Core Structure: Simple acetamide with a thiazol ring. Key Differences: The target compound’s hexahydroquinazolinone core and dimethylaminoethyl group differentiate its pharmacological profile, likely favoring CNS over antimicrobial activity.

Physicochemical Properties

準備方法

Three-Component Condensation Reaction

The reaction employs 1,3-cyclohexadione , urea , and a substituted aldehyde in the presence of K₃AlF₆(Al₂O₃/KF) as a catalyst. For the target compound, the aldehyde component must introduce the 4-ethylphenyl moiety at the C4 position of the quinazolinone ring.

Reaction Conditions

- Solvent : Acetonitrile (optimal for reaction speed and yield)

- Temperature : Reflux (~82°C)

- Catalyst Loading : 0.05 g per 10 mmol aldehyde

- Time : 2–4 hours (monitored by TLC)

Functionalization at the N1 Position

The introduction of the 2-(dimethylamino)ethyl group at the N1 position requires selective alkylation. This is achieved by reacting the hexahydroquinazolinone intermediate with 2-chloro-N,N-dimethylethylamine in the presence of a base such as K₂CO₃ .

Optimization Notes

- Solvent : Dimethylformamide (DMF)

- Temperature : 80–100°C

- Reaction Time : 12–18 hours

- Yield : 70–78%.

Synthesis of the Thioacetamide Side Chain

The thioacetamide moiety (-S-CH₂-C(O)-NH- ) is constructed separately and later coupled to the hexahydroquinazolinone core.

Chloroacetamide Intermediate

N-(4-ethylphenyl)chloroacetamide is synthesized via acylation of 4-ethylaniline with chloroacetyl chloride under basic conditions.

Procedure

Thiolation of the Hexahydroquinazolinone Core

The C4 position of the hexahydroquinazolinone is functionalized with a thiol group (-SH ) using H₂S gas in the presence of a polymer-supported amine catalyst .

Reaction Conditions

- Catalyst : Polymer-supported triethylamine

- Solvent : Acetonitrile

- Temperature : 120–130°C

- Pressure : 2–3 bar (H₂S gas)

- Time : 6–8 hours.

Coupling of the Thiolated Core and Chloroacetamide

The final step involves nucleophilic substitution between the thiolated hexahydroquinazolinone and N-(4-ethylphenyl)chloroacetamide .

Reaction Protocol

- Combine equimolar amounts of the thiolated core and chloroacetamide in DMF .

- Add K₂CO₃ (2.5 equiv) and KI (0.1 equiv).

- Heat at 60–70°C for 10–12 hours.

- Purify via column chromatography (hexane/ethyl acetate gradient).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each synthetic step:

Challenges and Optimization Strategies

Regioselectivity in Core Functionalization

The C4 position of the hexahydroquinazolinone is highly reactive, necessitating careful control to avoid over-thiolation. Using bulky bases (e.g., DIPEA) minimizes side reactions.

Catalyst Reusability

The K₃AlF₆(Al₂O₃/KF) catalyst in the core synthesis can be reused for up to five cycles without significant loss of activity, enhancing cost efficiency.

Purification Challenges

The final compound’s polarity necessitates gradient elution in chromatography. Alternative purification methods, such as crystallization from ethanol/water mixtures , are under investigation.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with the construction of the hexahydroquinazolinone core. For example, thioether linkage formation via nucleophilic substitution (e.g., reacting a thiol-containing intermediate with a halogenated acetamide derivative) is critical. Reaction conditions such as anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and catalysts like triethylamine are often employed to achieve yields >70% . Purity can be enhanced via recrystallization in methanol or ethanol .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HR-MS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve the 3D conformation of the hexahydroquinazolinone ring and thioether bond geometry .

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound in the lab?

Based on structurally related acetamide derivatives:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to minimize inhalation risks (GHS H335) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure. Key parameters:

- Ligand preparation : Optimize protonation states at physiological pH (e.g., dimethylamino group’s basicity).

- Binding affinity analysis : Focus on hydrophobic interactions with the hexahydroquinazolinone core and hydrogen bonding via the acetamide moiety . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time).

- Solubility issues : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .

- Metabolic stability : Test the compound in hepatocyte models to identify active/inactive metabolites . Cross-reference data with structurally similar quinazolinone derivatives to isolate structure-activity relationships (SARs) .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- Dosing : Administer via oral gavage or IV (dose range: 10–100 mg/kg) in rodent models.

- PK analysis : Collect plasma samples at intervals (0.5–24 hrs) for LC-MS/MS quantification. Key metrics: Cmax, t½, and bioavailability .

- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Q. What environmental impact assessments are relevant for this compound?

Follow guidelines from long-term ecotoxicology studies (e.g., OECD 301/302):

- Biodegradation : Use activated sludge models to estimate half-life in wastewater.

- Bioaccumulation : Calculate logP (predicted ~3.5) to assess lipid membrane penetration risks .

- Aquatic toxicity : Test on Daphnia magna (EC50) and zebrafish embryos (LC50) .

Methodological Considerations

Q. What analytical techniques best quantify this compound in complex matrices (e.g., plasma or tissue)?

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z [M+H]+ and major fragments.

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) for plasma/tissue homogenates .

Q. How can researchers optimize formulations for enhanced solubility and stability?

- Co-solvents : PEG-400 or cyclodextrins improve aqueous solubility.

- Lyophilization : Prepare stable lyophilized powders with trehalose or mannitol as cryoprotectants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。